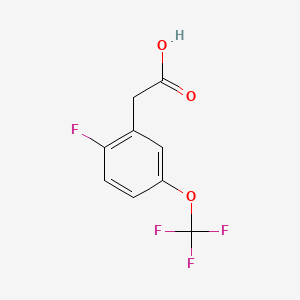

2-Fluoro-5-(trifluoromethoxy)phenylacetic acid

Descripción general

Descripción

2-Fluoro-5-(trifluoromethoxy)phenylacetic acid is a useful research compound. Its molecular formula is C9H6F4O3 and its molecular weight is 238.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

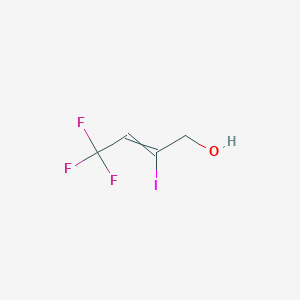

1. Chiral Derivatizing Agent

2-Fluoro-5-(trifluoromethoxy)phenylacetic acid has been utilized as a chiral derivatizing agent. This application is particularly notable in determining the enantiomeric excess of secondary alcohols or primary amines with a chiral carbon, as evidenced by 19F NMR spectroscopy of corresponding esters or amides. The chemical shifts in NMR spectra offer insights into the molecular configuration and structural effects (Hamman et al., 1991). Similarly, 2‐fluoro‐2‐phenylacetic acid has facilitated the distinction of enantiomers of alcohols converted into diastereoisomeric esters, contributing significantly to the field of stereochemistry (Barrelle & Hamman, 1991).

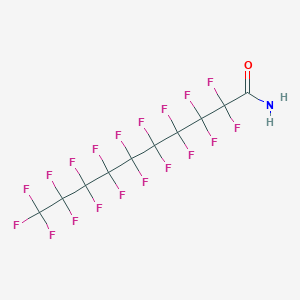

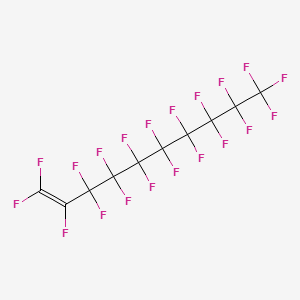

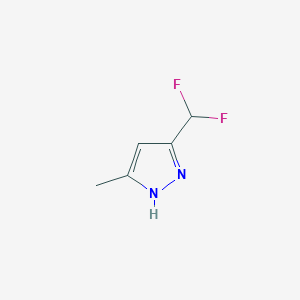

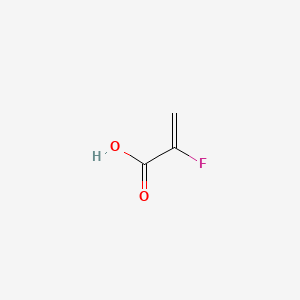

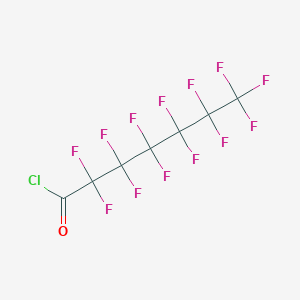

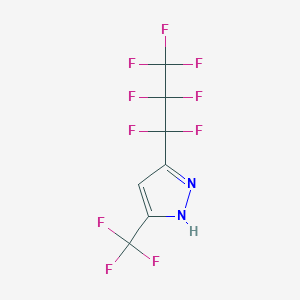

2. Synthesis of Fluorinated Compounds

This compound plays a role in the synthesis of fluorinated organic molecules, which are crucial in medicinal and agricultural chemistry. For example, fluoroalkyl amino reagents have been developed for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, showcasing the compound's versatility in organic synthesis (Schmitt et al., 2017).

3. Research in Fluorine Chemistry

The compound has been a subject of research in fluorine chemistry. Studies include the synthesis and characterization of fluorinated pyridines and the exploration of new synthetic routes to 2-fluoro-2-phenylalkanoic acids, expanding the understanding of fluorine-containing compounds (Qian et al., 1994); (Goj & Haufe, 2006).

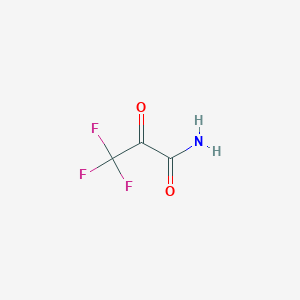

4. Asymmetric Catalysis

The compound has been implicated in asymmetric catalysis, such as in the silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes. This showcases its potential in creating enantioselective reactions, a critical aspect of organic synthesis and pharmaceutical manufacturing (Guo et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P271, and P280 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection.

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that these could be potential targets.

Mode of Action

It’s worth noting that the compound might interact with its targets through the suzuki–miyaura cross-coupling reaction . This reaction involves the palladium-catalyzed carbon–carbon bond formation, where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Biochemical Pathways

Given its potential use in the synthesis of antithrombotics and lipoxygenase inhibitors , it might be involved in the regulation of blood coagulation and inflammation pathways.

Pharmacokinetics

The compound’s molecular weight (23814) and physical form (solid-powder) suggest that it might have good bioavailability .

Result of Action

Based on its potential use in the synthesis of antithrombotics and lipoxygenase inhibitors , it might have effects on blood coagulation and inflammation at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid. For instance, the compound is heat sensitive , suggesting that high temperatures might affect its stability. Moreover, dust formation should be avoided , indicating that the compound’s action and efficacy might be influenced by the presence of particulate matter in the environment.

Análisis Bioquímico

Biochemical Properties

2-Fluoro-5-(trifluoromethoxy)phenylacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also influences gene expression by interacting with transcription factors and other DNA-binding proteins. The changes in gene expression can lead to alterations in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade under extreme conditions such as high temperature or pH . Long-term exposure to this compound can lead to sustained changes in cellular processes and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as organ toxicity or metabolic disturbances, may occur at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites. These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound. For example, it may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

2-[2-fluoro-5-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCWSPHSXHTRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201245243 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201245243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-98-9 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201245243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.